molecular formula C14H16BClN2O2 B12951571 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

Cat. No.: B12951571
M. Wt: 290.55 g/mol
InChI Key: XFYZOIRVHHSZQI-UHFFFAOYSA-N
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Description

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by the presence of a chloro group and a dioxaborolane moiety, which makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Borylation: The introduction of the dioxaborolane group is typically carried out using a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds.

Scientific Research Applications

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves its ability to participate in various chemical reactions. The chloro group and dioxaborolane moiety play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to the presence of both a chloro group and a dioxaborolane moiety, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16BClN2O2

Molecular Weight

290.55 g/mol

IUPAC Name

3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline

InChI

InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-7-12(16)18-17-11(9)8-10/h5-8H,1-4H3

InChI Key

XFYZOIRVHHSZQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN=C(C=C3C=C2)Cl

Origin of Product

United States

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